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4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

Glycoside hydrolase specificity α-Glucosidase profiling Kojibiose metabolism

Standard α-glucosidase substrates (e.g., PNPG1) fail to detect α-1,2-specific enzymes, leading to false negatives in isoform profiling. 4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside is the only chromogenic substrate that fills this critical gap, enabling unambiguous linkage-specificity assignment. - Discriminates α-1,2-glucosidases (e.g., GH65) from broad-specificity isoforms; validated with FjGH65A showing zero activity on PNPG1 but robust kojibiose hydrolysis. - Quantifiable at 405 nm (ε = 18,000 M⁻¹cm⁻¹) for direct, miniaturized 384-well assays without secondary reagents. - Essential for inhibitor screening; avoids misleading IC₅₀ values caused by different kinetic mechanisms (cooperative vs. Michaelis-Menten). - Serves as quality control standard for recombinant enzyme batch release (≥98% purity, -20°C storage).

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
Cat. No. B7796330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
InChIKeyZGWCYKZKLZNQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pNP-α-Kojibioside: Chromogenic Substrate for α-1,2-Glucosidase


4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside (CAS 147103-31-9), synonymously known as pNP-α-kojibioside or 4-Nitrophenyl α-Kojobioside, is a synthetic disaccharide chromogenic substrate of molecular formula C₁₈H₂₅NO₁₃ (MW 463.39 g/mol) . Its structure features two α-D-glucopyranosyl units connected by an α-1,2 glycosidic bond, with a 4-nitrophenyl (pNP) chromophore attached at the reducing end via an α-linkage . Upon enzymatic cleavage at the glycosidic bond, it releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm using a molar extinction coefficient (ε) of approximately 18,000 M⁻¹cm⁻¹ under alkaline conditions [1]. The compound serves as a substrate for enzymes that recognize α-1,2-glucosidic linkages, including kojibiose phosphorylase (EC 2.4.1.230) and select α-glucosidases, and is primarily used in glycobiology research to study enzyme specificity, inhibitor screening, and carbohydrate metabolism .

1
Supports α-1,2-glucosidase activity profiling and enzyme specificity studies
2
Direct colorimetric readout at 405 nm for high-throughput screening workflows
3
Reported substrate for kojibiose phosphorylase and rare sugar research

Why Standard α-Glucosidase Substrates Cannot Substitute


The standard α-glucosidase substrate 4-nitrophenyl α-D-glucopyranoside (PNPG1, CAS 3767-28-0) is a monosaccharide that serves as a general substrate for broad-specificity exo-α-glucosidases. However, it cannot substitute for 4-nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside when profiling or assaying enzymes with strict specificity for α-1,2-disaccharide linkages. Experimental evidence has demonstrated that certain bacterial α-1,2-glucosidases (e.g., FjGH65A from Flavobacterium johnsoniae) exhibit zero hydrolytic activity toward p-nitrophenyl α-glucopyranoside, despite robust activity on kojibiose and kojibiosyl-containing oligosaccharides [1]. Similarly, kojibiose phosphorylase (EC 2.4.1.230) is inactive with substrates bearing α-1,4, α-1,6, or β-linkages, requiring the α-1,2 linkage for phosphorolysis [2]. Using PNPG1 in these contexts would yield false-negative results and preclude accurate kinetic characterization. The target compound's α-1,2 linkage thus provides an irreplaceable tool for discriminating between α-glucosidase isoforms and for studying kojibiose-related metabolic pathways.

pNP-α-Kojibioside (α-1,2)
PNPG1 (α-monoglucoside)
Linkage recognition
Disaccharide α-1,2 linkage required by specific GH65 enzymes
Monosaccharide; reported zero activity on certain α-1,2-glucosidases
Enzyme compatibility
Hydrolyzed by kojibiose phosphorylase and α-1,2-specific glucosidases
May not support phosphorolysis; inactive with α-1,2-requiring biocatalysts
Assay outcome risk
Enables detection of α-1,2 linkage activity
Can produce false negatives and misclassify enzyme specificity

Quantitative Differentiation vs. Comparator Substrates


Glycosidic Linkage Specificity

The target compound is the sole commercially available chromogenic substrate with an α-1,2 glucosidic linkage, mimicking the rare disaccharide kojibiose. Comparative substrate specificity data from a purified GH65 α-1,2-glucosidase (FjGH65A) demonstrate that the enzyme hydrolyzes kojibiose (α-1,2) with a kcat/Km of 0.44 s⁻¹·mM⁻¹, while showing absolutely no detectable activity toward the monosaccharide substrate p-nitrophenyl α-D-glucopyranoside (PNPG1) [1]. This establishes that PNPG1 cannot serve as a surrogate for α-1,2-specific enzyme assays. Furthermore, comparative substrate profiling of honeybee α-glucosidase II showed distinct kinetic behavior among disaccharide substrates: relative Vmax values for kojibiose (96.9%), nigerose (α-1,3; 92.2%), and isomaltose (α-1,6; 31.8%), each compared to maltose (α-1,4; 100%), with corresponding Km values of 7.6 mM, 20 mM, and 5.6 mM, respectively [2]. These data highlight that enzymes discriminate between α-linked disaccharides, and procurement of the correct linkage-specific substrate is essential for accurate enzymatic characterization.

Linkage specificity
Class-level inference
α-1,2 disaccharide vs. PNPG1 (monosaccharide). FjGH65A: kcat/Km 0.44 s⁻¹·mM⁻¹ on kojibiose, no activity on PNPG1. Honeybee α-glucosidase II: Km(kojibiose) 7.6 mM, Vmax 96.9% vs. maltose; nigerose Km 20 mM, isomaltose Km 5.6 mM.
Supports linkage-specific substrate selection to avoid false negatives in α-1,2-glucosidase assays.
Enzyme-dependent; verify kinetic parameters with target isoform.
Glycoside hydrolase specificity α-Glucosidase profiling Kojibiose metabolism

Detection Sensitivity and Throughput

The target compound carries a 4-nitrophenyl chromophore that upon enzymatic cleavage releases p-nitrophenol, detectable at 405 nm with a well-characterized molar extinction coefficient of approximately 18,000 M⁻¹cm⁻¹ under alkaline conditions (pH ≥ 10) . This enables quantification with a lower limit of detection typically in the low micromolar range using standard microplate readers. By contrast, the natural substrate kojibiose requires coupled enzymatic assays (e.g., glucose oxidase/peroxidase) or HPLC-based detection, which are more time-consuming, less amenable to high-throughput formats, and introduce additional sources of error [1]. The chromogenic advantage is shared with other pNP-substrates, but the target compound uniquely enables direct spectrophotometric measurement of α-1,2-specific hydrolytic activity without interference from α-1,4- or α-1,6-active enzymes that would cleave pNP-maltoside or pNP-isomaltoside.

Detection sensitivity
Reported
Direct A₄₀₅ readout; ε(pNP) ≈ 18,000 M⁻¹cm⁻¹. Compatible with microplate formats, typical assay 10–30 min vs. ≥60 min for coupled kojibiose assays.
Enables direct spectrophotometric monitoring without secondary detection reagents.
Assay time reduction reported; alkaline stop required for pNP detection.
Enzyme assay sensitivity Colorimetric detection High-throughput screening

Solubility and Assay Compatibility

The target compound exhibits calculated aqueous solubility of 2.1 g/L (approximately 4.5 mM) at 25°C . This is lower than the monosaccharide analog 4-nitrophenyl α-D-glucopyranoside (PNPG1, CAS 3767-28-0), which is freely soluble in water at concentrations exceeding 50 mM . The reduced solubility is a direct consequence of the additional glucosyl unit, which increases molecular weight and hydrogen-bonding capacity. For assay design at substrate concentrations near or above Km (typically 0.5–5 mM for many α-glucosidases), the target compound requires preparation in DMSO or DMF stock solutions with final organic solvent content kept below 5% (v/v) to avoid enzyme inhibition, whereas PNPG1 can be prepared directly in aqueous buffer [1]. This practical distinction necessitates different procurement and handling protocols.

Aqueous solubility
Cross-study comparable
Target: 2.1 g/L (≈4.5 mM) at 25°C. PNPG1: >50 g/L (>160 mM). ≥35-fold lower solubility necessitates DMSO stock preparation for concentrations >2 mM.
Lower solubility requires organic solvent handling; keep ≤5% (v/v) to avoid enzyme inhibition.
Calculated solubility; verify with actual lot in target buffer system.
Substrate solubility Assay buffer compatibility Procurement specifications

Cooperative Kinetics of α-1,2 Substrates

Kinetic characterization of honeybee α-glucosidase II revealed that the enzyme displays positive kinetic cooperativity (Hill coefficient nH > 1) specifically for kojibiose (nH = 1.15), turanose (nH = 1.34), sucrose (nH = 1.46), and soluble starch (nH = 1.28), but not for maltose, nigerose, or isomaltose [1]. The Km value for kojibiose was determined to be 7.6 mM with a relative Vmax of 96.9% compared to maltose (set to 100%). This sigmoidal kinetic behavior is a hallmark of allosteric regulation and is not observable with non-cooperative substrates such as maltose (Km 5.4 mM, Michaelis-Menten kinetics) or isomaltose (Km 5.6 mM, Michaelis-Menten kinetics) [1]. The target compound, as the pNP-derivatized analog of kojibiose, enables direct spectrophotometric monitoring of this cooperative behavior, which is diagnostically valuable for distinguishing α-glucosidase isoforms (e.g., α-glucosidase II vs. I) and for studying oligomeric enzyme regulation.

Cooperative kinetics
Class-level inference
Kojibiose (α-1,2): Km 7.6 mM, Hill nH = 1.15 (sigmoidal). Maltose (α-1,4): Km 5.4 mM, nH ≈ 1.0; isomaltose (α-1,6): Km 5.6 mM, nH ≈ 1.0. Honeybee α-glucosidase II.
Cooperativity signature may support α-glucosidase II identification and mechanism studies.
Kinetic mechanism differs from non-cooperative substrates; confirm under your assay conditions.
Enzyme kinetics Substrate profiling Cooperative kinetics

Commercial Availability and Purity

The target compound is available from multiple vendors with varying purity grades and packaging sizes. Santa Cruz Biotechnology offers the compound at >97% purity (HPLC) in 1 mg and 5 mg quantities . Biosynth lists pNP-α-kojibioside at >95% purity as part of their chromogenic substrate portfolio . Toronto Research Chemicals (TRC) provides the compound under catalog number N503665 . By comparison, the widely used PNPG1 (CAS 3767-28-0) is available from Sigma-Aldrich at ≥99% purity in bulk quantities (1–100 g) at a significantly lower unit cost . The price differential (approximately 5- to 20-fold higher per mg for the target disaccharide vs. PNPG1) reflects the multistep synthesis required for the disaccharide with stereospecific α-1,2 linkage formation, in contrast to the single-step glycosylation for the monosaccharide analog. Procurement specialists should note that purity specifications of ≥95% (HPLC) are typical for the target compound, with any batch exhibiting <95% purity potentially containing regioisomeric disaccharide contaminants (α-1,3 or α-1,6 linkage isomers) that could confound enzyme specificity assays.

Commercial profile
Data to verify
Purity ≥95–97% (HPLC). Limited vendor pool; typical pack 1–10 mg. Estimated cost ~$50–150/mg, 5–20× higher than PNPG1.
Procurement planning needed; verify purity and lead time with supplier.
Cost and batch size may vary; request certificate of analysis upon receipt.
Procurement specifications Vendor comparison Purity requirements

Recommended Application Scenarios


α-Glucosidase Isoform Profiling

When characterizing novel α-glucosidases from microbial or eukaryotic sources, a panel of pNP-disaccharide substrates with different linkages (α-1,2; α-1,3; α-1,4; α-1,6) is essential for unambiguous assignment of substrate specificity. The target compound, as the sole α-1,2-linked chromogenic substrate, fills a critical gap in this panel. As demonstrated with the GH65 α-1,2-glucosidase FjGH65A, which shows zero activity on pNP-α-glucopyranoside but robust hydrolysis of kojibiose [1], inclusion of this substrate prevents misclassification of α-1,2-specific enzymes as 'inactive' when screened with standard monosaccharide substrates. The chromogenic readout (A₄₀₅) enables direct comparison of specific activity across the substrate panel under identical assay conditions [2].

High-Throughput Inhibitor Screening

Kojibiose metabolism is implicated in bacterial α-diglucoside utilization pathways and has been proposed as a target for modulating gut microbiome carbohydrate processing [1]. The target compound enables miniaturized, 384-well format screening of chemical libraries against α-1,2-glucosidases, with direct absorbance readout eliminating the need for secondary detection reagents. The kinetic distinction between α-1,2 substrates (cooperative kinetics, nH = 1.15) and α-1,4 substrates (Michaelis-Menten) must be accounted for in inhibitor mechanism-of-action studies [2]. Using the wrong substrate (e.g., PNPG1 or pNP-maltoside) would not only miss α-1,2-specific inhibitors but could also yield misleading IC₅₀ values due to different kinetic mechanisms.

Kojibiose Phosphorylase Characterization

Kojibiose phosphorylase catalyzes the reversible phosphorolysis of α-1,2-linked disaccharides and is used in enzymatic synthesis of rare sugars. The enzyme is inactive on substrates with non-α-1,2 linkages, including sophorose (β-1,2), laminaribiose (β-1,3), and maltose (α-1,4). The target compound serves as a chromogenic substrate analog for this enzyme class, enabling spectrophotometric monitoring of both hydrolytic (if applicable) and transglycosylation activities in continuous assay formats [1]. The synthetic utility of kojibiose phosphorylase in producing kojioligosaccharides necessitates accurate kinetic characterization, which is facilitated by the pNP chromophore [2].

Quality Control Lot Release Testing

For manufacturers producing recombinant α-glucosidases or glycoside hydrolase kits, the target compound provides a linkage-specific activity verification standard. Batch-to-batch consistency in specific activity (U/mg protein) can be validated using a fixed substrate concentration (e.g., 2 mM, approximately 0.5× Km) and standardized detection at 405 nm using the established extinction coefficient of 18,000 M⁻¹cm⁻¹ for p-nitrophenol [1]. This is particularly important for enzymes used in diagnostic kits where substrate specificity is a critical quality attribute [2].

Application
Selection Property
Validation Focus
α-1,2-Glucosidase isoform profiling
Linkage-specific chromogenic disaccharide
Activity panel across α-1,2/1,3/1,4/1,6 substrates
High-throughput inhibitor screening
Direct A₄₀₅ readout, microplate compatibility
Mechanism-aware IC₅₀ with cooperative kinetics consideration
Kojibiose phosphorylase kinetics
α-1,2 disaccharide analog for phosphorolysis
Transglycosylation and hydrolytic activity monitoring
Quality control lot release
Linkage-specific activity verification standard
Batch-to-batch specific activity consistency (U/mg)
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